molecular formula C17H17NO5S2 B363454 2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 853903-87-4

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No.: B363454
CAS No.: 853903-87-4
M. Wt: 379.5g/mol
InChI Key: WRAWTUFYFOYHMA-LCYFTJDESA-N
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Description

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a chemical compound of significant interest in medicinal chemistry and biochemical research. It belongs to the 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid family, a class of structures known for their diverse biological activities, as seen in related analogs cited in PubChem . The core structure features a rhodanine (2-thioxo-4-thiazolidinone) scaffold fused with a pentanedioic acid (glutaric acid) moiety. This specific derivative is characterized by a (Z)-benzylidene substituent at the 5-position of the thiazolidinone ring, bearing a 4-ethylphenyl group. This molecular architecture suggests potential as a key intermediate or a bioactive scaffold in drug discovery efforts. Researchers are exploring its application in the synthesis of more complex molecules and its utility in developing enzyme inhibitors. Its mechanism of action is likely dependent on the specific biological target, but the rhodanine core is often associated with interactions involving enzyme active sites, such as kinases and dehydrogenases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity and identity.

Properties

IUPAC Name

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S2/c1-2-10-3-5-11(6-4-10)9-13-15(21)18(17(24)25-13)12(16(22)23)7-8-14(19)20/h3-6,9,12H,2,7-8H2,1H3,(H,19,20)(H,22,23)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAWTUFYFOYHMA-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a complex organic compound belonging to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H19N3O5S2
Molecular Weight395.49 g/mol
SolubilitySoluble in DMSO and ethanol

The mechanism of action of this compound primarily involves its interaction with various biological targets:

Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Pathway Modulation: It can modulate several biochemical pathways by affecting the activity of key regulatory proteins, which may contribute to its therapeutic effects.

Antimicrobial Activity

Numerous studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

  • In vitro Studies: In laboratory settings, the compound has demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
  • Mechanism: The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various models:

  • Animal Models: In vivo studies using rodent models have shown that administration of the compound reduces inflammation markers such as TNF-alpha and IL-6 in induced inflammatory conditions.
  • Cell Culture Studies: Cell-based assays demonstrate that the compound inhibits the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Anticancer Activity

Research into the anticancer potential of this compound is ongoing:

  • Cancer Cell Lines: Studies involving different cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation in breast cancer and leukemia cells.
  • Mechanism: The anticancer activity may be attributed to the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Antimicrobial Effects: A recent study published in the Journal of Medicinal Chemistry reported that derivatives of thiazolidinone compounds exhibit potent antibacterial activity against multidrug-resistant strains, highlighting the relevance of structural modifications in enhancing efficacy .
  • Anti-inflammatory Properties: Research published in Phytotherapy Research demonstrated that thiazolidinone derivatives significantly reduced paw edema in rats, suggesting their potential as anti-inflammatory agents .
  • Anticancer Research: A study featured in Cancer Letters indicated that thiazolidinone derivatives could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

Preparation Methods

Cyclocondensation of Chloroacetic Acid and Thiourea

The classical method involves reacting chloroacetic acid with thiourea in aqueous medium under reflux. Libermann and Himbert’s protocol, modified by Albuquerque et al., yields thiazolidine-2,4-dione with a 78% efficiency. The reaction proceeds via nucleophilic displacement, where the thiol group of thiourea attacks the α-carbon of chloroacetic acid, followed by cyclization. Key parameters include:

  • Solvent : Water or ethanol

  • Temperature : Reflux (~100°C)

  • Time : 24 hours.

This method prioritizes simplicity but requires careful pH control to avoid hydrolysis of the thiazolidinone ring.

Dithiocarbamate Intermediate Route

An alternative approach employs dithiocarbamates derived from amines and carbon disulfide. Reaction with α-haloesters (e.g., ethyl bromoacetate) forms 3-substituted thiazolidinones, which are subsequently oxidized to introduce the 2-sulfanylidene group. This method offers flexibility in introducing substituents at the 3-position but involves additional purification steps.

Knoevenagel Condensation for 5-Arylidene Formation

The 5-[(4-ethylphenyl)methylidene] substituent is introduced via Knoevenagel condensation between thiazolidine-2,4-dione and 4-ethylbenzaldehyde.

Catalytic Systems and Conditions

  • Piperidine-Catalyzed Method :
    A solution of thiazolidine-2,4-dione in methanol reacts with 4-ethylbenzaldehyde in the presence of piperidine (2–3 drops) under reflux for 8–15 hours. The reaction achieves a 70–85% yield, with the Z-isomer predominating due to steric and electronic factors.

  • Tannic Acid as Green Catalyst :
    Ethanol replaces methanol, and tannic acid (10 mol%) catalyzes the condensation at 75°C for 5–7 hours, yielding 82–89% product. This method reduces environmental impact and avoids toxic amines.

Table 1: Comparison of Knoevenagel Catalysts

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineMethanol758–1570–85
Tannic AcidEthanol755–782–89

The Z-configuration is confirmed via 1H^1H-NMR, where the vinylic proton resonates at δ 7.70–7.88 ppm as a singlet.

Functionalization with Pentanedioic Acid

The pentanedioic acid moiety is introduced at the 3-position of the thiazolidinone via nucleophilic substitution or alkylation.

Alkylation of Thiazolidinone

A two-step process is employed:

  • Deprotonation : Thiazolidinone is treated with KOH in methanol to generate the enolate.

  • Reaction with Dibromo Pentanedioate : The enolate reacts with 1,5-dibromo pentanedioic acid diethyl ester, followed by hydrolysis with HCl to yield the free acid.

Key Parameters:

  • Molar Ratio : 1:1 (thiazolidinone:dibromo ester)

  • Solvent : Methanol

  • Yield : 65–72% after hydrolysis.

Direct Coupling via Carbodiimide Chemistry

Alternative methods utilize EDC/HOBt-mediated coupling between 3-aminothiazolidinone and pentanedioic acid. However, this route is less favored due to side reactions involving the sulfanylidene group.

Purification and Characterization

Crystallization and Filtration

Crude products are purified via recrystallization from ethanol or ethyl acetate. Ice-cold ethanol washes remove unreacted aldehydes and catalysts.

Analytical Data

  • Melting Point : >270°C (decomposition observed).

  • 1H^1H-NMR (DMSO-d6) : δ 12.70 (br s, 1H, COOH), 8.31 (d, J = 8.0 Hz, 2H, ArH), 7.88 (s, 1H, CH=), 3.20–3.50 (m, 2H, SCH2).

  • LCMS (ESI) : m/z 411.5 [M + H]+^+.

Mechanistic Insights and Side Reactions

Knoevenagel Condensation Mechanism

The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl. Piperidine or tannic acid facilitates proton transfer, stabilizing the transition state. Competing aldol condensation is suppressed by using non-enolizable aldehydes like 4-ethylbenzaldehyde.

Hydrolysis of Sulfanylidene Group

Under basic conditions (pH > 10), the sulfanylidene group may hydrolyze to a thiol, necessitating neutral pH during workup.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advances employ microreactors for the Knoevenagel step, reducing reaction time to 30 minutes and improving yield to 90%.

Solvent-Free Methods

Ball milling thiazolidinone and aldehyde with K2CO3 achieves 88% yield in 2 hours, eliminating solvent waste .

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